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For Immediate Release to the Scientific Community

This guide provides a comprehensive comparison of clinical trial results for paromomycin (PM)
combination therapies versus PM monotherapy in the treatment of visceral leishmaniasis (VL)
and cutaneous leishmaniasis (CL). The data presented is intended for researchers, scientists,
and drug development professionals to inform ongoing and future research in antileishmanial
drug discovery and optimization.

Key Findings Summary

Clinical evidence demonstrates that for cutaneous leishmaniasis, paromomycin monotherapy
exhibits a strong efficacy profile, with the addition of gentamicin not showing a significant
improvement in cure rates for infections caused by Leishmania major and Leishmania
panamensis. In the context of visceral leishmaniasis, while direct head-to-head trials are
limited, combination regimens of paromomycin with sodium stibogluconate (SSG) or miltefosine
(MF) have shown high efficacy, suggesting a potential advantage over the historically variable
cure rates of paromomycin monotherapy in certain regions.

Efficacy in Cutaneous Leishmaniasis:
Paromomycin-Gentamicin vs. Paromomycin Alone

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b8601155?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8601155?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

A pivotal Phase 3 randomized, double-blind, vehicle-controlled trial (NCT00606580) conducted
in Tunisia evaluated the efficacy of a topical cream containing 15% paromomycin and 0.5%
gentamicin (PM/GR) compared to a cream with 15% paromomycin alone (PM) for the treatment
of ulcerative CL caused by Leishmania major. A similar Phase 3 trial was also conducted in
Panama for CL primarily caused by Leishmania panamensis.

Cure Rate (L. Cure Rate (L.
major)[1][2] panamensis)

Treatment Arm Indication

Paromomycin/Gentam  Cutaneous
81% (95% Cl, 73-87) 79% (95% Cl, 72-84)

icin Leishmaniasis
Paromomycin Cutaneous
. o 82% (95% ClI, 74-87) 78% (95% CI, 74-87)
Monotherapy Leishmaniasis
) Cutaneous
Vehicle Control 58% (95% ClI, 50-67) N/A

Leishmaniasis

The results from both trials indicate no statistically significant difference in the final clinical cure
rates between the paromomycin-gentamicin combination therapy and paromomycin
monotherapy. Both active treatments were, however, significantly more effective than the
vehicle control.

Adverse Events in Cutaneous Leishmaniasis Trials

Mild-to-moderate application-site reactions were the most frequently reported adverse events
and were more common in the active treatment groups compared to the vehicle control.

Paromomycin

Paromomycin/Gent Vehicle-Control
Adverse Event . Monotherapy

amicin Group Group

Group
Application-site
- Common Common Less Common

dermatitis
Application-site pain Common Common Less Common
Application-site

Common Common Less Common

pruritus
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Efficacy in Visceral Leishmaniasis: Combination vs.

Monotherapy

Direct, head-to-head clinical trials comparing paromomycin combination therapy to

paromomycin monotherapy for visceral leishmaniasis are not readily available in the reviewed

literature. However, a comparison can be drawn from separate trials evaluating combination

regimens and monotherapy.

A randomized controlled trial in East Africa compared the combination of Sodium
Stibogluconate (SSG) and Paromomycin (PM) to SSG monotherapy.[3][4] Another trial in the
same region evaluated a combination of Paromomycin and Miltefosine (MF) against the

SSG/PM combination.[5][6][7] Data on PM monotherapy is available from studies conducted in

India and East Africa.[2]

Treatment Regimen

Indication

Cure Rate

PM (12 or 18 mg/kg) + SSG
(20 mg/kg) for 21 days

Visceral Leishmaniasis (India)

92.3% - 93.8%[8]

SSG (20 mg/kg) alone for 30
days

Visceral Leishmaniasis (India)

53.19%[8]

PM (20 mg/kg) + MF for 14
days

Visceral Leishmaniasis (East
Africa)

91.2% (MITT)

SSG (20 mg/kg) + PM (15
mg/kg) for 17 days

Visceral Leishmaniasis (East
Africa)

91.8% (MITT)[5]

PM Monotherapy (11 mg/kg for
21 days)

Visceral Leishmaniasis (India)

~92.8% (per protocol)

PM Monotherapy (15 mg/kg for
21 days)

Visceral Leishmaniasis (East
Africa)

~63.8% (final efficacy)[2]

These findings suggest that in regions like East Africa where paromomycin monotherapy has

shown lower efficacy, combination therapy with either SSG or miltefosine significantly improves

cure rates.[2][3][4] In India, while high cure rates have been achieved with paromomycin
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monotherapy, combination therapies are being explored to shorten treatment duration and
mitigate the risk of resistance.[8][9]

Adverse Events in Visceral Leishmaniasis Trials

Adverse events for visceral leishmaniasis treatments are more systemic and can be severe.

Treatment Regimen Common Adverse Events

Injection site pain, cardiotoxicity (related to

PM + SSG
SSG)[5]E]

Vomiting (related to MF), injection site pain,

PM + MF )
hypoacusis[5]

Injection site pain, elevation of hepatic enzymes,

PM Monothera|
Py ototoxicity (rare), nephrotoxicity (rare)

Experimental Protocols
Phase 3 Trial of Topical Paromomycin for Cutaneous
Leishmaniasis (NCT00606580)[1][2]

» Study Design: Randomized, double-blind, vehicle-controlled, parallel-group trial.

» Patient Population: Patients with one to five ulcerative lesions confirmed to be from
cutaneous leishmaniasis caused by L. major.

e Treatment Arms:
o 15% paromomycin / 0.5% gentamicin cream
o 15% paromomycin cream
o Vehicle control cream

» Dosing and Administration: Each lesion was treated topically once daily for 20 days.
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e Primary Endpoint: Cure of the index lesion, defined as at least a 50% reduction in size by
day 42, complete re-epithelialization by day 98, and no relapse by day 168.

o Safety Assessment: Monitoring of local and systemic adverse events throughout the trial.

Randomized Trial of PM/IMF vs. SSG/PM for Visceral
Leishmaniasis[5][6][7]

o Study Design: Phase 3, open-label, randomized, non-inferiority trial.

Patient Population: Adults and children (aged 4-50 years) with primary visceral
leishmaniasis.

Treatment Arms:

o Paromomycin (20 mg/kg/day) and allometric miltefosine for 14 days.

o Sodium stibogluconate (20 mg/kg/day) and paromomycin (15 mg/kg/day) for 17 days.

Primary Endpoint: Definitive cure at 6 months' follow-up.

Safety Assessment: Monitoring of adverse drug reactions, with a focus on known toxicities of
the study drugs.

Visualizing the Mechanisms and Workflows

To further elucidate the underlying biology and experimental processes, the following diagrams
are provided.
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Caption: A simplified workflow of a randomized controlled trial for cutaneous leishmaniasis.
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Paromomycin's Mechanism of Action in Leishmania
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Caption: Paromomycin's multi-faceted mechanism of action against Leishmania parasites.
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Mechanisms of Paromomycin Resistance in Leishmania
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Caption: Key mechanisms contributing to the development of paromomycin resistance in
Leishmania.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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